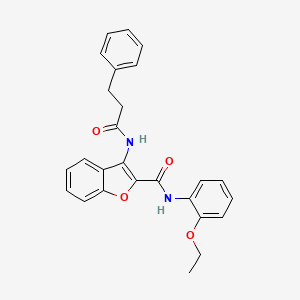
N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide, also known as EPPB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. EPPB belongs to the class of benzofuran derivatives, which have been shown to have various biological activities.
Scientific Research Applications
Synthesis and Bioactivity
Synthesis and Enzyme Inhibition : A study on the synthesis of 2-substituted benzofuran hydroxamic acids, including compounds structurally related to N-(2-ethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide, demonstrates their potent in vitro and in vivo inhibitory activities against 5-lipoxygenase, an enzyme implicated in inflammation and asthma. The research highlights the potential of these compounds in developing new anti-inflammatory drugs (Ohemeng et al., 1994).
Neuroprotective and Antioxidant Effects : Derivatives of benzofuran-2-carboxamide have been evaluated for their neuroprotective and antioxidant activities. Compounds showed significant protection against NMDA-induced excitotoxic neuronal damage and demonstrated ROS scavenging and antioxidant activities, suggesting their potential for treating neurodegenerative diseases (Cho et al., 2015).
CCR5 Antagonist Synthesis : Research on the practical synthesis of CCR5 antagonists, related to the chemical class of this compound, outlines a new method for creating orally active compounds. These antagonists are crucial in the development of therapeutic agents against HIV-1 (Ikemoto et al., 2005).
Pharmaceutical Applications
Antimicrobial and Analgesic Activities : Novel benzofuran derivatives, akin to this compound, have been synthesized and tested for their analgesic and anti-inflammatory properties. These compounds displayed COX-1/COX-2 inhibition, showcasing their potential as pain management and anti-inflammatory agents (Abu‐Hashem et al., 2020).
Sigma Receptors Ligands : Synthesis of benzofuran-2-carboxamide ligands for sigma receptors indicates the importance of this class of compounds in developing selective ligands for sigma-1 receptors. These receptors are involved in several neurological processes, making such compounds promising for treating various psychiatric and neurological disorders (Marriott et al., 2012).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-2-31-22-15-9-7-13-20(22)27-26(30)25-24(19-12-6-8-14-21(19)32-25)28-23(29)17-16-18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMMIXUIRYIYRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
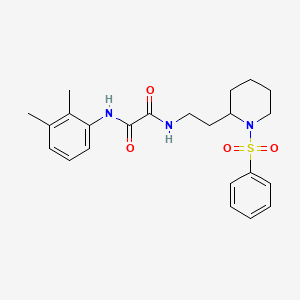
![2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2424857.png)
![4-[benzyl(methyl)amino]-6-methyl-N-(3-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2424858.png)
![2-Spiro[3.3]heptan-2-ylethanamine](/img/structure/B2424859.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2424862.png)
![Methyl 2-amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2424864.png)
![4-amino-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B2424865.png)
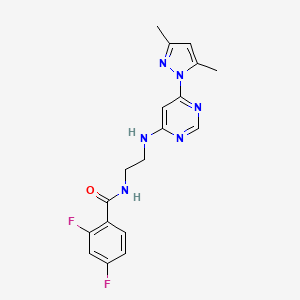
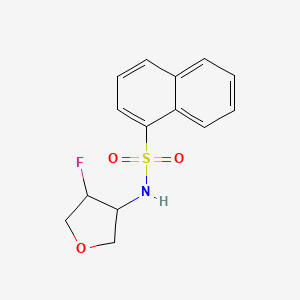
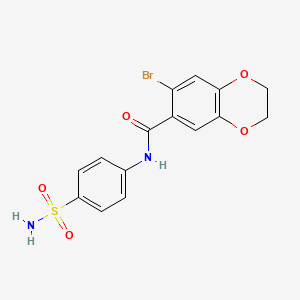
![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2424874.png)
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2424876.png)

